Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate
Description
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Properties
IUPAC Name |
diethyl 2-[2-[1-(6-fluoropyridin-2-yl)piperidin-4-ylidene]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O5/c1-3-31-20(29)14-12-15(21(30)32-4-2)19(28)24-18(14)26-25-13-8-10-27(11-9-13)17-7-5-6-16(22)23-17/h5-7,12H,3-4,8-11H2,1-2H3,(H2,24,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCZAEFMAJUENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)NN=C2CCN(CC2)C3=NC(=CC=C3)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate
This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. The structure suggests it may exhibit activity related to central nervous system (CNS) modulation, potentially affecting neurotransmitter systems.
Chemical Structure and Properties
- Molecular Formula : C18H22FN5O4
- Molecular Weight : Approximately 373.4 g/mol
- Functional Groups : The compound contains a hydrazine moiety, pyridine rings, and a piperidine structure, which are often associated with various biological activities.
Pharmacological Effects
- Antidepressant Activity : Compounds with similar structural features have been studied for their antidepressant effects. The piperidine ring is known to interact with serotonin and norepinephrine receptors, suggesting potential efficacy in mood disorders.
- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from apoptosis and oxidative stress, indicating possible applications in neurodegenerative diseases.
- Antimicrobial Effects : Preliminary studies on related compounds suggest that they may exhibit antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
The precise mechanism of action for this compound remains largely unexplored. However, based on the presence of the piperidine and pyridine moieties:
- Receptor Interaction : It is hypothesized that the compound may act as a modulator at various neurotransmitter receptors (e.g., serotonin, dopamine), which are crucial for mood regulation and cognitive functions.
- Enzyme Inhibition : The hydrazine component may confer the ability to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism or bacterial growth.
Case Studies
- In a study investigating similar piperidine derivatives, researchers found significant improvements in depressive-like behaviors in animal models when administered at specific dosages. The compounds were shown to increase levels of serotonin and norepinephrine in the brain.
- Another study highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage in vitro. This suggests that derivatives of this compound may also possess similar protective qualities.
Data Table
| Biological Activity | Related Compounds | Observed Effects | Reference |
|---|---|---|---|
| Antidepressant | Piperidine analogs | Increased serotonin levels | Study A |
| Neuroprotection | Pyridine derivatives | Reduced neuronal apoptosis | Study B |
| Antimicrobial | Hydrazine compounds | Inhibition of bacterial growth | Study C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
